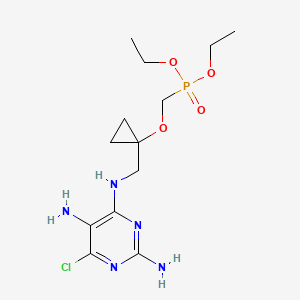
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane is a heterocyclic compound that features a unique combination of benzyl, pyrazolyl, and oxazepane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the Oxazepane Ring: The oxazepane ring can be constructed through cyclization reactions involving amino alcohols and epoxides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and pyrazolyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrazolyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: It has been investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound has been used in studies to understand its biological activity and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione: Known for its cytotoxic activity against leukemia stem cells.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the development of CDK2 inhibitors for cancer treatment.
Uniqueness
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane is unique due to its combination of benzyl, pyrazolyl, and oxazepane moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H19N3O |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
4-benzyl-2-(1H-pyrazol-5-yl)-1,4-oxazepane |
InChI |
InChI=1S/C15H19N3O/c1-2-5-13(6-3-1)11-18-9-4-10-19-15(12-18)14-7-8-16-17-14/h1-3,5-8,15H,4,9-12H2,(H,16,17) |
InChI-Schlüssel |
KGVBLGVHUZUQBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(OC1)C2=CC=NN2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)


![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
![(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)


![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778769.png)





![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
